molecular formula C11H16N2O3 B1468675 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1342616-28-7

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468675
CAS No.: 1342616-28-7
M. Wt: 224.26 g/mol
InChI Key: KBRBPURVAQPBIG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)6-13-4-3-9(5-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBPURVAQPBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C12H16N2O3
Molecular Weight : 232.27 g/mol
IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to modulate pathways involving:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic processes.
  • Receptor Interaction : It can bind to receptors involved in neurotransmission and inflammation.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds similar to 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine have been tested against viruses such as HSV-1 and VSV. A study found that certain β-amino acid derivatives showed significant inhibition against these viruses, suggesting a potential application for our compound in antiviral therapy .

Antibacterial and Antifungal Activity

The antibacterial efficacy of related compounds has also been documented. For example, studies have shown that certain pyrrolidine derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of similar compounds by measuring the suppression of pro-inflammatory cytokines in animal models. For instance, a derivative exhibited significant inhibition of TNF-alpha production in LPS-stimulated macrophages .

Case Studies

  • Antiviral Efficacy Study : A derivative was tested for its ability to inhibit HSV replication in Vero cells, showing an IC50 value of approximately 50 μM. This suggests that structural modifications can enhance antiviral activity .
  • Antibacterial Testing : In a comparative study of various pyrrolidine derivatives, one compound demonstrated a notable reduction in bacterial growth in cultures infected with E. coli and S. aureus, supporting its potential as an antibacterial agent .

Scientific Research Applications

Chemistry

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid serves as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.

Synthesis Pathways:

  • Oxidation Reactions: Can be oxidized to form corresponding carboxylic acids or ketones.
  • Reduction Reactions: Reduction can yield alcohol derivatives.
Reaction TypeReagents UsedProducts
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols

Biology

In biological research, the compound has been investigated for its potential as a biochemical probe . Its ability to interact with enzymes and receptors makes it a candidate for studying metabolic pathways.

Case Study:
A study on the compound's interaction with specific enzymes revealed that it could modulate enzyme activity, suggesting its role in metabolic regulation. This property is particularly relevant in understanding diseases linked to metabolic dysregulation.

Medicine

The therapeutic potential of this compound has been explored in various contexts:

Potential Applications:

  • Anticancer Activity: Research indicates that the compound may inhibit tumor growth by interfering with cellular signaling pathways.
Disease TargetedMechanism of ActionReference
CancerInhibition of cell proliferation
Neurodegenerative DisordersModulation of neuroinflammation

Clinical Insights:
Clinical trials have shown promising results in using this compound as an adjunct therapy for neurodegenerative disorders due to its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.